(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile
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Overview
Description
(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile is an organic compound with the molecular formula C8H6BrNO It is characterized by the presence of a bromophenyl group attached to a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-bromobenzaldehyde with cyanide ions in the presence of a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the formation of the nitrile group. The reaction is carried out under controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of (2S)-2-(4-bromophenyl)-2-aminoethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-chlorophenyl)-2-hydroxyacetonitrile
- (2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile
- (2S)-2-(4-methylphenyl)-2-hydroxyacetonitrile
Uniqueness
(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1 |
InChI Key |
AYTVNJIUMVFUCJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)Br |
Origin of Product |
United States |
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